6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline
Description
Introduction to 6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline
Chemical Identity and Nomenclature
The compound is formally named 6,7-dimethoxy-4-nitro-3-(6-nitro-1,3-benzodioxol-5-yl)quinoline under IUPAC nomenclature rules. Its systematic designation reflects three critical structural components:
- A quinoline core substituted at positions 3, 4, 6, and 7
- Two nitro groups at positions 4 (quinoline) and 6 (benzodioxole)
- Methoxy groups at positions 6 and 7 of the quinoline system.
Table 1: Key Molecular Characteristics
| Property | Value |
|---|---|
| CAS Registry Number | 669769-62-4 |
| Molecular Formula | C₁₈H₁₃N₃O₈ |
| Molecular Weight | 399.311 g/mol |
| Exact Mass | 399.070 Da |
| Topological Polar Surface Area | 141.45 Ų |
The benzodioxole moiety at position 3 introduces steric constraints while contributing to the compound's electron-deficient character. X-ray crystallography would likely reveal non-planar geometry due to substituent interactions, though no structural data is currently published.
Historical Context in Heterocyclic Chemistry Research
This compound first appeared in peer-reviewed literature through the work of Singh et al. (2003), who synthesized it as part of a series of topoisomerase-targeting agents. Their synthetic approach involved:
- Nitration of pre-functionalized quinoline intermediates
- Palladium-catalyzed coupling for benzodioxole introduction
- Sequential methoxylation and nitro-group installation
The study demonstrated that the strategic placement of electron-withdrawing nitro groups and electron-donating methoxy substituents modulates intercalation capabilities with DNA-topoisomerase complexes.
Table 2: Key Historical Developments
Parallel developments in quinoline functionalization, such as the optimized chlorination procedures described in Chinese patent CN106008336A, indirectly supported subsequent structure-activity studies on related compounds. These methodological improvements reduced reaction times from >24 hours to <15 hours for analogous chlorination steps, though direct applications to the title compound remain unexplored.
The compound's historical importance lies in its role as a chemical probe for studying:
- Electronic effects of spatially arranged substituents
- Non-covalent bonding patterns in heteroaromatic systems
- Design principles for multi-ring topoisomerase inhibitors
Properties
CAS No. |
669769-62-4 |
|---|---|
Molecular Formula |
C18H13N3O8 |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
6,7-dimethoxy-4-nitro-3-(6-nitro-1,3-benzodioxol-5-yl)quinoline |
InChI |
InChI=1S/C18H13N3O8/c1-26-14-4-10-12(5-15(14)27-2)19-7-11(18(10)21(24)25)9-3-16-17(29-8-28-16)6-13(9)20(22)23/h3-7H,8H2,1-2H3 |
InChI Key |
GRWXRGAIBNTVTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C3=CC4=C(C=C3[N+](=O)[O-])OCO4)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of 6,7-Dimethoxyquinoline exhibit significant antitumor properties. For instance, compounds synthesized from this base structure have shown potent activity against various cancer cell lines. In particular, studies have demonstrated that modifications at the nitrogen position can enhance cytotoxicity against human gastric adenocarcinoma cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that derivatives of quinoline can inhibit the growth of bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential as new antimicrobial agents . The presence of electron-withdrawing groups like nitro enhances the activity against Gram-negative bacteria.
Insecticidal Effects
Recent investigations have highlighted the insecticidal properties of quinoline derivatives against larval vectors of malaria and dengue. The synthesized compounds demonstrated significant larvicidal and pupicidal activities, making them candidates for further development as biocidal agents .
Case Studies
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline involves its interaction with specific molecular targets. For example, it has been shown to inhibit the tyrosine kinase c-Met, which plays a crucial role in cancer cell signaling pathways. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling . This inhibition can lead to reduced cancer cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs include:
- 6,7-Dimethoxy-4-hydroxyquinoline (CAS 13425-93-9): Features a hydroxy group at position 4 instead of nitro and lacks the benzodioxol substituent. The hydroxy group increases polarity and hydrogen-bonding capacity (3 hydrogen bond acceptors, 1 donor) compared to the nitro group’s electron-withdrawing nature .
- 6,7-Dimethoxy-4-anilinoquinolines: These derivatives, such as those synthesized by Zhang et al., replace the nitro group with an anilino moiety (NH-linked phenyl). This substitution enhances interactions with kinase active sites, as demonstrated in their role as c-Met inhibitors .
- 6,7-Dimethoxy-4-(5-nitropyridin-2-yloxy)-quinoline: Contains a nitropyridinyloxy group at position 4, sharing nitro functionality but differing in steric bulk compared to the target compound’s benzodioxol substituent .
Physicochemical Properties
*Estimated based on analogous structures.
Research Implications and Gaps
While the target compound’s nitro and benzodioxol groups suggest unique electronic and steric properties, further studies are needed to:
- Elucidate its synthetic pathway and optimize yields.
- Characterize solubility, stability, and biological activity.
- Compare crystallographic data (e.g., via SHELX or ORTEP-3 ) with analogs to assess conformational differences.
Biological Activity
6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline (CAS Number: 669769-62-4) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential applications based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions, often starting from simpler quinoline derivatives. For instance, a study highlighted the synthesis of novel 6,7-dimethoxyquinoline derivatives that were characterized and evaluated for their biological activities, including inhibition of specific tyrosine kinases .
Anticancer Properties
Recent research indicates that compounds similar to 6,7-dimethoxy-4-nitroquinoline exhibit significant anticancer activity. The structure-function relationship suggests that the presence of nitro and methoxy groups enhances the inhibitory effects on cancer cell proliferation. For example, derivatives of 6,7-dimethoxyquinoline have shown potent inhibition against c-Met tyrosine kinase, which is implicated in various cancers .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have reported that related quinoline derivatives possess strong antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Enzyme Inhibition
Enzyme inhibition studies have demonstrated that 6,7-dimethoxy-4-nitroquinoline derivatives can inhibit key enzymes involved in cancer progression and inflammation. For instance, they have been shown to inhibit tyrosinase activity, which is crucial in melanin production and is a target for skin-related disorders .
Case Studies
- Cancer Cell Lines : A study evaluated the effects of various quinoline derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 µM for certain derivatives .
- Antibacterial Testing : In vitro tests against bacterial strains revealed minimum inhibitory concentrations (MICs) as low as 5 µg/mL for some derivatives, suggesting strong antibacterial potential .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 399.311 g/mol |
| CAS Number | 669769-62-4 |
| Anticancer IC50 (MCF-7) | 15 µM |
| Anticancer IC50 (HeLa) | 12 µM |
| Antibacterial MIC (S. aureus) | 5 µg/mL |
| Enzyme Inhibition (Tyrosinase) | IC50 8 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
